3-(4-Methylthiazol-2-yl)pyridine-2-thiol
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Overview
Description
3-(4-Methylthiazol-2-yl)pyridine-2-thiol is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-yl)pyridine-2-thiol typically involves the formation of the thiazole ring followed by its attachment to the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-methyl-2-bromoacetophenone can react with thiourea to form the thiazole ring, which is then coupled with 2-chloropyridine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-2-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Methylthiazol-2-yl)pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[4,5-b]pyridines: Another class of compounds with a similar core structure but different substitution patterns.
Uniqueness
3-(4-Methylthiazol-2-yl)pyridine-2-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its combination of a thiazole and pyridine ring makes it a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C9H8N2S2 |
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Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H8N2S2/c1-6-5-13-9(11-6)7-3-2-4-10-8(7)12/h2-5H,1H3,(H,10,12) |
InChI Key |
UIBZDHLZAPZBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CNC2=S |
Origin of Product |
United States |
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